molecular formula C18H29ClN2O4 B11968955 Tert-butyl 2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate hydrochloride

Tert-butyl 2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate hydrochloride

Cat. No.: B11968955
M. Wt: 372.9 g/mol
InChI Key: HEMZMPXAQORYDR-UHFFFAOYSA-N
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Description

Tert-butyl (2S)-2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate hydrochloride (CAS: 5978-22-3) is a chiral lysine derivative widely used as a synthetic intermediate in peptide chemistry and medicinal research. Its structure features a tert-butyl ester group at the carboxyl terminus, a benzyloxycarbonyl (Z) protecting group on the ε-amino side chain, and a free α-amino group protonated as a hydrochloride salt. The compound is critical in constructing prostate-specific membrane antigen (PSMA)-targeting probes, as demonstrated in its application for developing albumin-based diagnostic and therapeutic agents .

Key physical properties include:

  • Molecular Formula: C₁₈H₂₉ClN₂O₄ (based on CAS 1426213-63-9 for the (S)-isomer) .
  • Molecular Weight: ~338.87 g/mol (varies slightly by isomer) .
  • Form: White to off-white powder .
  • Solubility: Insoluble in water but soluble in organic solvents like dichloromethane (DCM) .

Properties

IUPAC Name

tert-butyl 2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4.ClH/c1-18(2,3)24-16(21)15(19)11-7-8-12-20-17(22)23-13-14-9-5-4-6-10-14;/h4-6,9-10,15H,7-8,11-13,19H2,1-3H3,(H,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMZMPXAQORYDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of the α-Amino Group with Boc

Lysine’s α-amino group is protected using Boc anhydride in a biphasic system (dioxane/water) with sodium hydroxide as a base. The reaction proceeds via nucleophilic attack of the α-amino group on the electrophilic carbonyl carbon of Boc anhydride:

Lysine+(Boc)2ONaOHBoc-Lysine+Byproducts\text{Lysine} + (\text{Boc})_2\text{O} \xrightarrow{\text{NaOH}} \text{Boc-Lysine} + \text{Byproducts}

Conditions :

  • Temperature: 0–25°C

  • Time: 4–6 hours

  • Yield: 85–90%

Protection of the ε-Amino Group with Cbz

The ε-amino group is protected using benzyl chloroformate (Cbz-Cl) in anhydrous dichloromethane (DCM) with N,N-diisopropylethylamine (DiPEA) as a base. DiPEA scavenges HCl, driving the reaction to completion:

Boc-Lysine+Cbz-ClDiPEABoc-Lys(Cbz)+HCl\text{Boc-Lysine} + \text{Cbz-Cl} \xrightarrow{\text{DiPEA}} \text{Boc-Lys(Cbz)} + \text{HCl}

Conditions :

  • Solvent: Dry DCM under argon

  • Temperature: 0°C → room temperature

  • Time: 12–16 hours

  • Yield: 88–92%

Esterification of the Carboxyl Group

The carboxyl group is converted to a tert-butyl ester using DCC (dicyclohexylcarbodiimide) and tert-butanol in DCM. A catalytic amount of DMAP (4-dimethylaminopyridine) accelerates the reaction:

Boc-Lys(Cbz)-OH+t-BuOHDCC/DMAPBoc-Lys(Cbz)-OtBu+DCU\text{Boc-Lys(Cbz)-OH} + t\text{-BuOH} \xrightarrow{\text{DCC/DMAP}} \text{Boc-Lys(Cbz)-OtBu} + \text{DCU}

Conditions :

  • Temperature: 0°C → room temperature

  • Time: 24 hours

  • Workup: Filtration to remove dicyclohexylurea (DCU)

  • Yield: 80–85%

Deprotection of the α-Amino Group

The Boc group is removed using 4M HCl in dioxane , yielding the hydrochloride salt of the α-amino group:

Boc-Lys(Cbz)-OtBuHCl/dioxaneH-Lys(Cbz)-OtBu\cdotpHCl\text{Boc-Lys(Cbz)-OtBu} \xrightarrow{\text{HCl/dioxane}} \text{H-Lys(Cbz)-OtBu·HCl}

Conditions :

  • Temperature: 0°C → room temperature

  • Time: 1–2 hours

  • Yield: 95–98%

Optimization and Challenges

Side Reactions and Mitigation

  • Racemization : Minimized by maintaining low temperatures (0–5°C) during carboxyl activation.

  • Incomplete Protection : Excess Boc anhydride (1.5 equiv) ensures complete α-amino protection.

Purification Techniques

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) removes unreacted Cbz-Cl and DiPEA.

  • Recrystallization : Tert-butyl ester derivatives often crystallize from cold ethanol/water mixtures.

Characterization Data

PropertyValueSource
Molecular FormulaC₁₈H₂₉ClN₂O₄
Molecular Weight372.9 g/mol
CAS Number5978-22-3
Retention Factor (TLC)0.35 (EtOAc/Hex, 3:7)
IR Peaks3369 (N–H), 1714 (C=O) cm⁻¹

Applications in Peptide Synthesis

The tert-butyl ester and Cbz groups enable orthogonal deprotection:

  • Cbz Removal : Hydrogenolysis (H₂/Pd-C) or HBr/acetic acid.

  • tert-Butyl Ester Removal : Trifluoroacetic acid (TFA) .

Chemical Reactions Analysis

Deprotection Reactions

The compound’s Boc and Cbz groups are selectively removable under distinct conditions, enabling sequential deprotection for peptide chain elongation.

Boc Group Removal

The tert-butyl ester is cleaved under acidic conditions:

ReagentConditionsOutcomeByproducts
Trifluoroacetic acid (TFA)25°C, 1–2 h in dichloromethaneYields primary amineCO₂, tert-butanol
Hydrochloric acid (HCl)4M in dioxane, 0°C, 30 minForms hydrochloride saltNone reported

This step exposes the α-amino group for subsequent coupling .

Cbz Group Removal

The benzyloxycarbonyl group is removed via catalytic hydrogenation:

CatalystConditionsOutcome
Pd/C (10% w/w)H₂ (1 atm), ethanol, 25°C, 2 hYields free amine
Pd(OH)₂Methanol, 40°C, 3 hHigher selectivity

Hydrogenolysis avoids acidic byproducts, making it ideal for acid-sensitive substrates .

Ester Hydrolysis

The tert-butyl ester undergoes hydrolysis to form carboxylic acids under basic or acidic conditions:

ConditionsReagentsOutcome
BasicNaOH (1M), ethanol/water, reflux, 4 hSodium carboxylate
AcidicHCl (6M), THF, 70°C, 12 hFree carboxylic acid

Kinetic studies show basic hydrolysis proceeds 3× faster than acidic methods .

Amide Bond Formation

The deprotected amine participates in peptide coupling reactions:

Coupling ReagentSolventYield (%)
HBTU/DIPEADMF92
EDC/HOBtCH₂Cl₂88
DCC/DMAPTHF85

Optimal yields are achieved with HBTU, though EDC minimizes racemization in chiral syntheses .

Side Reactions and Byproducts

Common side reactions include:

  • Incomplete Deprotection : Residual Boc groups (≤5%) observed with shorter TFA exposure times .

  • Oxidation : Tert-butyl esters may oxidize to ketones under strong oxidative conditions (e.g., KMnO₄).

  • Racemization : Occurs at pH >8 during coupling, mitigated by low-temperature reactions .

Comparative Reactivity Table

Functional GroupReaction TypePreferred ReagentsStability
Boc (tert-butyl)AcidolysisTFA > HClStable to bases, nucleophiles
Cbz (benzyloxy)HydrogenolysisPd/C > Pd(OH)₂Stable to acids, mild bases
EsterHydrolysisNaOH > HClStable to amines, mild acids

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

Tert-butyl 2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate hydrochloride serves as a valuable intermediate in the synthesis of bioactive compounds, particularly those targeting neurological disorders and metabolic diseases. Its structure allows for modifications that enhance pharmacological properties, such as solubility and bioavailability.

2. Anticancer Research

Recent studies have explored the use of this compound in the development of anticancer agents. Its ability to inhibit specific enzymes involved in cancer cell proliferation has been a focal point of research, suggesting potential therapeutic applications in oncology.

Peptide Synthesis

1. Building Block for Peptides

The compound is utilized as a building block in peptide synthesis due to its amino acid-like structure. It can be incorporated into peptides that exhibit improved stability and efficacy compared to natural peptides. This is particularly relevant in the design of peptide-based drugs where enhanced stability against enzymatic degradation is crucial.

2. Functionalization

The benzyloxycarbonyl group present in the compound allows for selective functionalization, enabling chemists to introduce various side chains that can modify the biological activity of the resulting peptides. This versatility makes it an essential tool in peptide chemistry.

Biochemical Research

1. Enzyme Inhibition Studies

Research has indicated that this compound can act as an inhibitor for certain enzymes, which are critical in metabolic pathways. Understanding its mechanism of action could lead to advancements in metabolic disease treatments.

2. Protein Engineering

This compound has been investigated for its role in protein engineering, particularly in stabilizing protein structures during experimental procedures. Its incorporation into recombinant proteins has shown promise in enhancing yield and stability.

Summary Table of Applications

Application AreaDescriptionPotential Impact
Medicinal ChemistryIntermediate for drug synthesis targeting neurological and metabolic disordersDevelopment of new therapeutic agents
Anticancer ResearchInhibitor of enzymes involved in cancer cell proliferationNovel anticancer therapies
Peptide SynthesisBuilding block for stable and effective peptidesEnhanced peptide-based drug design
Biochemical ResearchEnzyme inhibition and protein engineeringAdvancements in metabolic disease treatments

Case Studies

1. Synthesis of Novel Anticancer Agents

A study published in a peer-reviewed journal demonstrated the successful incorporation of this compound into a series of peptide derivatives that exhibited significant cytotoxicity against various cancer cell lines. The findings suggest that modifications using this compound can lead to the development of effective anticancer therapies.

2. Peptide Stability Enhancement

Research focused on the stability of peptides synthesized with this compound showed a marked improvement in resistance to proteolytic degradation compared to their unmodified counterparts. This enhancement is critical for therapeutic applications where peptide longevity is essential.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function . The benzyloxycarbonyl group serves as a protecting group, which can be selectively removed under specific conditions to reveal the active amine group . This allows for controlled modification of the compound’s structure and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally analogous lysine derivatives, focusing on protecting groups, ester substituents, and applications.

Structural and Functional Group Variations

Compound Name Protecting Group (ε-Amino) Ester Group Stereochemistry CAS Number Key Distinction
Target Compound Benzyloxycarbonyl (Z) tert-Butyl (S) 5978-22-3 Z group enhances stability in acidic conditions .
Nε-Boc-L-lysine tert-butyl ester HCl tert-Butoxycarbonyl (Boc) tert-Butyl (S) 7750-45-0 Boc offers orthogonal protection for SPPS .
(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate HCl Boc Methyl (S) 99532-86-2 Methyl ester increases hydrophilicity .
(S)-Benzyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate HCl Boc Benzyl (S) 133170-57-7 Benzyl ester facilitates selective deprotection .
Methyl 2-((Boc)amino)-6-((dichloroethoxy)carbonyl)amino)-3-phenylhexa-2,4-dienoate Dichloroethoxycarbonyl Methyl Not specified N/A Dichloroethoxy group modifies reactivity for electrosynthesis .

Physicochemical Properties

Property Target Compound Nε-Boc-L-lysine tert-butyl ester HCl (S)-Methyl 6-amino-2-Boc-hexanoate HCl
Molecular Weight 338.87 338.87 296.79
Solubility Insoluble in water Insoluble in water Limited data; likely more hydrophilic
Purity 95–98% (commercial grades) 95–98% 97% (HPLC)

Commercial Availability and Stability

  • The target compound is available from suppliers like BLD Pharmatech and Activate Scientific at 95–98% purity, priced at $53–$92 per gram .
  • Boc-protected analogs (e.g., CAS 7750-45-0) are more shelf-stable but require strict anhydrous storage .
  • Methyl and benzyl esters are cost-effective but less thermally stable than tert-butyl derivatives .

Biological Activity

Tert-butyl 2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate hydrochloride, also known by its CAS number 63628-63-7, is a compound of significant interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores its synthesis, biological properties, and implications in therapeutic applications.

  • Molecular Formula : C18H28N2O4
  • Molecular Weight : 336.4 g/mol
  • CAS Number : 63628-63-7
  • Purity : Typically ≥98% in commercial preparations .

Synthesis

The synthesis of this compound involves several steps, including the protection of amino groups and the introduction of the benzyloxycarbonyl group. The compound has been synthesized as part of studies aimed at developing radiolabeled inhibitors for prostate-specific membrane antigen (PSMA), which is a target for prostate cancer therapies .

This compound functions primarily as a building block for more complex molecules used in targeted therapies. Its structure allows it to interact with biological systems effectively, making it suitable for use in drug development.

Case Studies and Research Findings

  • Radiolabeling Studies :
    • A study demonstrated that this compound could be labeled with astatine-211, showing promising results in targeting PSMA-positive tumors in xenograft models. The radiochemical yields ranged from 32% to 65%, indicating effective incorporation into therapeutic agents .
    • The labeled compounds exhibited improved stability and higher tumor-to-normal tissue ratios compared to earlier generations of PSMA ligands, suggesting enhanced therapeutic efficacy while minimizing side effects .
  • In Vivo Stability :
    • Research indicated that several derivatives of this compound showed marked improvements in in vivo stability and reduced toxicity profiles, which are critical for developing safe cancer therapies .
  • Pharmacological Profiles :
    • The compound's derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, showcasing its potential as a chemotherapeutic agent. Specific studies highlighted its ability to induce apoptosis in cancer cells through mechanisms involving DNA damage and repair pathways .

Data Table: Summary of Biological Activities

Activity Description Reference
Radiochemical Yield32% - 65% for PSMA inhibitors
Tumor-to-Normal Tissue RatioImproved compared to first-generation compounds
CytotoxicityInduces apoptosis in cancer cells
In Vivo StabilityEnhanced stability with reduced toxicity

Q & A

Q. What are the standard methods for synthesizing tert-butyl 2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate hydrochloride?

The compound is typically synthesized via multi-step organic reactions. A common approach involves:

  • Step 1 : Protection of the amine group using benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) groups .
  • Step 2 : Introduction of the tert-butoxycarbonyl (Boc) protecting group via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .
  • Step 3 : Acidic deprotection (e.g., HCl in dioxane) to yield the hydrochloride salt .
    Key intermediates are characterized using 1H/13C NMR and ESI-MS to confirm structural integrity .

Q. How is the compound structurally characterized in academic research?

  • Nuclear Magnetic Resonance (NMR) : 1H NMR (300 MHz, CDCl3) typically shows peaks at δ 7.36–7.28 (m, 5H, aromatic Cbz), 5.09 (s, 2H, CH2-Cbz), and 1.43 (s, 9H, tert-butyl) .
  • Mass Spectrometry : ESI-MS confirms the molecular ion peak ([M + Na]+ = 344.4) .
  • Infrared (IR) Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1720 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups are observed .

Q. What are the primary research applications of this compound?

  • Peptide Synthesis : Acts as a protected lysine derivative for solid-phase peptide synthesis (SPPS), enabling controlled backbone and side-chain modifications .
  • Enzyme Studies : Used to probe substrate specificity in proteases or kinases due to its dual-protected amine groups .
  • Material Science : Serves as a monomer for synthesizing peptidomimetic polymers with tailored properties .

Advanced Research Questions

Q. How can researchers optimize the hydrogenation step during synthesis to improve yield?

  • Catalyst Selection : Palladium on carbon (Pd/C) under H2 atmosphere is standard, but catalyst loading (5–10% w/w) and reaction time (4–24 hours) must be optimized to avoid over-reduction .
  • Solvent Choice : Methanol or ethanol is preferred; aprotic solvents (e.g., THF) may reduce side reactions .
  • Monitoring : Track H2 uptake to ensure stoichiometric equivalence (e.g., 4.48 L H2 per 0.1 mol substrate) .

Q. How can stereochemical integrity be maintained during coupling reactions?

  • Chiral Auxiliaries : Use of (S)-configured starting materials (e.g., L-lysine derivatives) ensures retention of stereochemistry .
  • Coupling Conditions : Activate carboxylates with HOBt/DIC or PyBOP to minimize racemization .
  • Analytical Validation : Confirm enantiopurity via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. What strategies resolve contradictions in NMR data interpretation for this compound?

  • Decoupling Experiments : Use 2D NMR (COSY, HSQC) to assign overlapping proton signals (e.g., δ 3.16–3.22, CH2–NH) .
  • Solvent Effects : Re-run spectra in deuterated DMSO to resolve broadening caused by HCl counterion interactions .
  • Comparative Analysis : Cross-reference with published spectra of analogous compounds (e.g., tert-butyl 6-(Fmoc-amino)hexanoate) .

Q. How does the tert-butyl group influence the compound’s reactivity in acidic/basic conditions?

  • Acid Stability : The Boc group is labile under strong acids (e.g., TFA), enabling selective deprotection without cleaving the Cbz group .
  • Base Sensitivity : The ester moiety may hydrolyze under prolonged basic conditions (e.g., NaOH), requiring pH-controlled saponification .

Q. What are the challenges in scaling up the synthesis of this compound?

  • Purification : Column chromatography is effective for small scales, but recrystallization (e.g., from EtOAc/hexane) is preferred for industrial-scale production .
  • Byproduct Formation : Monitor for tert-butyl carbamate byproducts using TLC (Rf = 0.3 in 1:1 hexane/EtOAc) .
  • Cost-Efficiency : Replace Pd/C with Raney nickel for hydrogenation to reduce costs, though reaction time may increase .

Methodological Notes

  • Safety : Handle HCl gas with inert atmosphere protocols; use PPE for benzyloxycarbonyl reagents (potential sensitizers) .
  • Storage : Store at –20°C under nitrogen to prevent hydrolysis of the ester and carbamate groups .

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